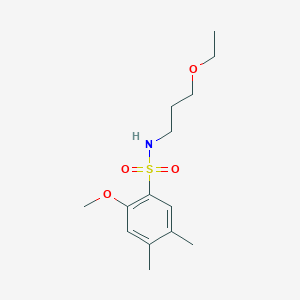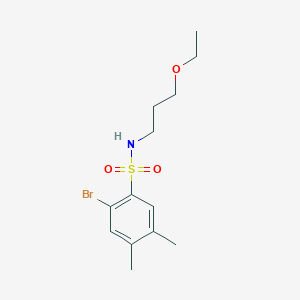
N-allyl-2,4-dichloro-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2,4-dichloro-5-methylbenzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as ADS and has been found to have a variety of applications in the fields of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of ADS involves the blocking of the ASIC3 ion channel. This channel is involved in the perception of pain, and by blocking it, ADS can reduce pain sensation. ADS has also been found to have anti-inflammatory properties, which may contribute to its pain-relieving effects.
Biochemical and Physiological Effects:
ADS has been found to have a variety of biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory properties, ADS has been shown to have antioxidant effects. This may make it useful in the treatment of conditions such as Alzheimer's disease, which is characterized by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
ADS has several advantages for use in lab experiments. It is a highly selective blocker of the ASIC3 ion channel, which makes it useful for studying the function of this channel. ADS is also relatively stable and easy to handle, which makes it a convenient tool for researchers. However, ADS has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research involving ADS. One potential area of study is the development of new pain medications based on the structure of ADS. Another potential direction is the study of the effects of ADS on other ion channels and receptors. Additionally, ADS may have potential applications in the treatment of other conditions, such as neurodegenerative diseases. Further research is needed to fully explore the potential of ADS in these areas.
Conclusion:
In conclusion, N-allyl-2,4-dichloro-5-methylbenzenesulfonamide is a chemical compound that has been found to have a variety of applications in scientific research. Its selectivity for the ASIC3 ion channel, pain-relieving and anti-inflammatory properties, and antioxidant effects make it a useful tool for studying a variety of biological processes. While there are limitations to its use, ADS has significant potential for future research and development.
Méthodes De Synthèse
The synthesis of ADS is a multi-step process that involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with allylamine. The resulting compound is then purified through recrystallization to obtain ADS. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
ADS has been found to have a variety of applications in scientific research. One of the primary uses of ADS is in the study of ion channels. ADS has been shown to selectively block a specific type of ion channel, known as the ASIC3 channel. This channel is involved in pain sensation and is a potential target for the development of new pain medications.
Propriétés
Formule moléculaire |
C10H11Cl2NO2S |
|---|---|
Poids moléculaire |
280.17 g/mol |
Nom IUPAC |
2,4-dichloro-5-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-3-4-13-16(14,15)10-5-7(2)8(11)6-9(10)12/h3,5-6,13H,1,4H2,2H3 |
Clé InChI |
AAOSMDTYZGMFFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC=C |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)

